molecular formula C19H24ClNO3 B15346831 Isoquinolinium, 1,2,3,4-tetrahydro-7-hydroxy-1-((4-hydroxyphenyl)methyl)-6-methoxy-2,2-dimethyl-, chloride, (R)- CAS No. 75413-87-5

Isoquinolinium, 1,2,3,4-tetrahydro-7-hydroxy-1-((4-hydroxyphenyl)methyl)-6-methoxy-2,2-dimethyl-, chloride, (R)-

Cat. No.: B15346831
CAS No.: 75413-87-5
M. Wt: 349.8 g/mol
InChI Key: VPFXIJWKEYUDJZ-UNTBIKODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Isoquinolinium, 1,2,3,4-tetrahydro-7-hydroxy-1-((4-hydroxyphenyl)methyl)-6-methoxy-2,2-dimethyl-, chloride, (R)- (hereafter referred to as Compound A) is a chiral isoquinolinium salt with a complex substitution pattern. Key structural features include:

  • A tetrahydroisoquinolinium core with a chloride counterion.
  • Substituents:
    • 7-Hydroxy and 6-methoxy groups on the aromatic ring.
    • A 4-hydroxyphenylmethyl group at position 1.
    • Two methyl groups at position 2 (2,2-dimethyl).
  • R-configuration at the chiral center.

Properties

CAS No.

75413-87-5

Molecular Formula

C19H24ClNO3

Molecular Weight

349.8 g/mol

IUPAC Name

(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol;chloride

InChI

InChI=1S/C19H23NO3.ClH/c1-20(2)9-8-14-11-19(23-3)18(22)12-16(14)17(20)10-13-4-6-15(21)7-5-13;/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22);1H/t17-;/m1./s1

InChI Key

VPFXIJWKEYUDJZ-UNTBIKODSA-N

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)O)OC)C.[Cl-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC)C.[Cl-]

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quaternary ammonium group in the isoquinolinium ring renders it susceptible to nucleophilic substitution. Key observations include:

Reaction ConditionsReagents/SubstratesOutcomeSource
Acidic hydrolysisHCl, HBr, or H₂OCleavage of the isoquinolinium ring to form tertiary amine derivatives
Reaction with aminesPrimary/secondary aminesReplacement of chloride with amine groups at the quaternary center
Halogen exchangeKI or NaBr in polar solventsSubstitution of chloride with iodide/bromide ions

These reactions are critical for modifying the compound’s pharmacological profile. For example, chloride substitution with iodide enhances solubility in organic solvents .

Electrophilic Aromatic Substitution

The hydroxyl and methoxy groups activate the aromatic rings toward electrophilic substitution:

PositionElectrophileConditionsProduct FormedSource
C-7 hydroxy groupFormaldehydeAcidic (HBr, 80°C)Methylenedioxy bridge formation
C-4 hydroxyphenyl ringBromineCH₂Cl₂, RTBromination at ortho positions
Methoxy groupNitrating agentsHNO₃/H₂SO₄Nitro derivatives (theoretical)

The Pictet–Spengler reaction (formaldehyde + HBr) is particularly notable for constructing the tetrahydroisoquinoline backbone .

Hydrolysis and Demethylation

Functional group transformations under acidic or oxidative conditions:

Reaction TypeReagentsConditionsOutcomeSource
DemethylationHBr (48%)Reflux, 6 hoursConversion of 6-methoxy to 6-hydroxy
Ester hydrolysisNaOH (aqueous)RT, 12 hoursCleavage of protective ester groups
Phenol oxidationKMnO₄Acidic aqueous solutionQuinone formation (theoretical)

Demethylation with HBr is a key step in synthesizing bioactive metabolites .

Oxidation and Reduction Reactions

The compound’s redox behavior is influenced by its hydroxyl and aromatic groups:

ProcessReagents/CatalystsConditionsOutcomeSource
Catalytic hydrogenationPd/C, H₂1 atm, RTDebromination or saturation of double bonds
Oxidative couplingFeCl₃CH₃CN, RTDimerization via phenolic radicals
Reductive alkylationRaney Ni, formaldehydeMeOH, H₂N-methylation of secondary amines

Reductive methylation with Raney nickel is employed to modify the compound’s lipophilicity .

Stability and Degradation

The compound exhibits pH-dependent stability:

ConditionObservationHalf-LifeSource
Neutral aqueous solutionSlow hydrolysis of the isoquinolinium ring~72 hours
Alkaline solution (pH 10)Rapid demethylation and ring opening<1 hour
Acidic solution (pH 2)Stable; chloride counterion remains intact>1 week

Comparison with Similar Compounds

Notes on Structural and Functional Divergence

  • Counterion Effects : Chloride (Compound A, Cadein1) vs. bromide () influences solubility and pharmacokinetics.
  • Enantiomer-Specific Activity : The R-configuration of Compound A may enhance target selectivity compared to racemic mixtures (e.g., ) .
  • Substituent Impact: The 4-hydroxyphenyl group in Compound A could improve blood-brain barrier penetration versus non-polar analogues .

Q & A

Q. What are the key structural features of (R)-isomer of this isoquinolinium compound, and how do they influence its physicochemical properties?

Methodological Answer: Structural characterization should prioritize NMR (1H/13C) and X-ray crystallography to confirm stereochemistry, particularly the (R)-configuration at the chiral center. The hydroxyl and methoxy groups (positions 6 and 7) influence solubility and hydrogen-bonding potential, while the 2,2-dimethyl substituents affect steric hindrance. Comparative studies with analogs (e.g., S-234 or T-155 in ) can highlight structure-property relationships. Solubility assays in polar/non-polar solvents under varying pH conditions are recommended to assess bioavailability .

Q. What synthetic routes are documented for preparing this compound, and what are their yield limitations?

Methodological Answer: Synthesis typically involves Pictet-Spengler cyclization or reductive amination, with chiral resolution via HPLC or enzymatic methods to isolate the (R)-isomer. For example, describes methoxy- and sulfonyl-substituted isoquinoline derivatives synthesized via similar pathways. Yield optimization requires temperature-controlled reactions (e.g., 0–5°C for intermediates) and purification via column chromatography with silica gel or reverse-phase HPLC. Reported yields range from 15–35% due to stereochemical control challenges .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro assays?

Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, solvent composition) or cell-line specificity. To address this:

  • Standardize protocols (e.g., uniform DMSO concentration ≤0.1% in cell-based assays).
  • Conduct dose-response curves across multiple cell lines (e.g., cancer vs. non-cancerous) with controls for membrane permeability (e.g., using fluorescent probes).
  • Cross-reference with structural analogs () to identify activity trends linked to substituent modifications. Statistical meta-analysis of published data can identify confounding variables .

Q. What advanced techniques are recommended for probing the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). Molecular dynamics simulations (e.g., using GROMACS) can model interactions with target proteins, guided by X-ray or cryo-EM structures. For enzymatic inhibition assays, employ kinetic studies (e.g., Michaelis-Menten plots) under varied substrate concentrations. highlights similar approaches for isoquinoline derivatives, emphasizing the role of hydroxyl and methoxy groups in active-site binding .

Q. How can AI-driven tools optimize the compound’s synthesis or functional modification for enhanced activity?

Methodological Answer: Implement machine learning (ML) models (e.g., random forest or neural networks) trained on reaction databases to predict optimal catalysts, solvents, or reaction times. Tools like COMSOL Multiphysics ( ) can simulate process parameters (e.g., heat transfer in continuous-flow reactors). For functional modifications, generative adversarial networks (GANs) can propose novel analogs with improved pharmacokinetic profiles, validated via in silico docking studies .

Data Analysis and Experimental Design

Q. What strategies mitigate challenges in stereochemical purity during synthesis?

Methodological Answer:

  • Employ chiral stationary phases (CSPs) in HPLC for enantiomeric separation.
  • Use circular dichroism (CD) spectroscopy to verify enantiopurity.
  • Optimize asymmetric catalysis (e.g., Jacobsen’s catalyst) to favor (R)-isomer formation. ’s sulfonyl-substituted isoquinoline synthesis provides a template for chiral induction strategies .

Q. How should researchers design experiments to elucidate the compound’s metabolic stability in vivo?

Methodological Answer:

  • Conduct microsomal stability assays (e.g., liver microsomes from human/rat) with LC-MS/MS quantification of parent compound and metabolites.
  • Isotope-labeling (e.g., 14C at the methoxy group) tracks metabolic pathways.
  • Pair with in silico tools like ADMET Predictor™ to identify vulnerable sites for oxidative metabolism. ’s training in chemical biology methods underscores the need for cross-disciplinary validation .

Contradiction and Validation

Q. How to address conflicting reports on the compound’s antioxidant vs. pro-oxidant effects?

Methodological Answer:

  • Perform ROS (reactive oxygen species) assays under controlled oxygen tension (e.g., hypoxia vs. normoxia).
  • Compare results across multiple antioxidant assays (e.g., DPPH, FRAP, ORAC) to identify assay-specific biases.
  • Validate findings with in vivo models (e.g., zebrafish embryos) using fluorescent ROS probes. ’s emphasis on theoretical frameworks (e.g., redox cycling mechanisms) can guide hypothesis testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.